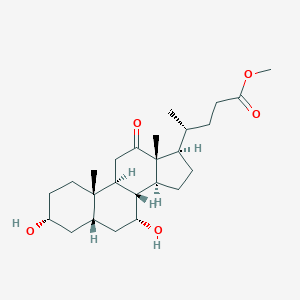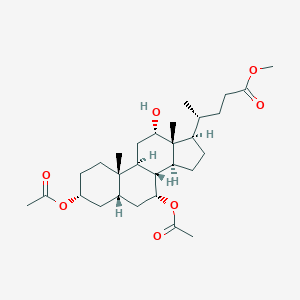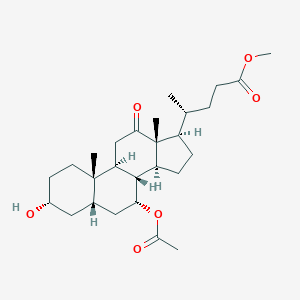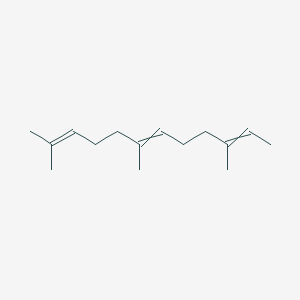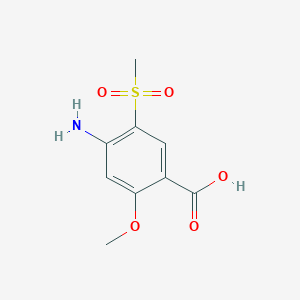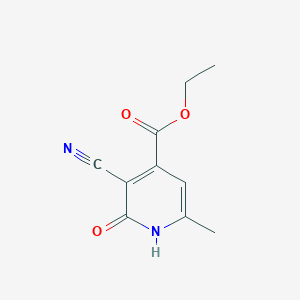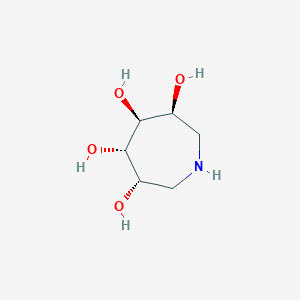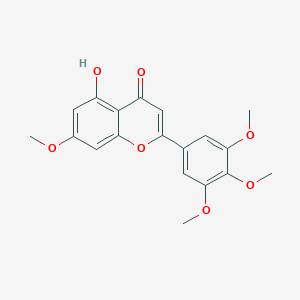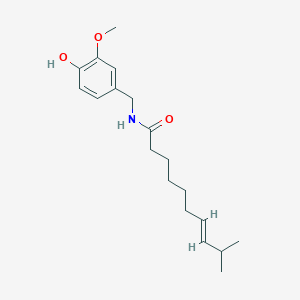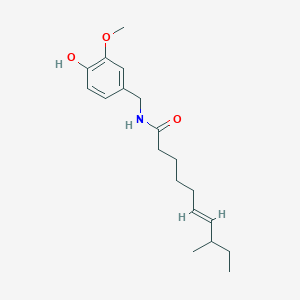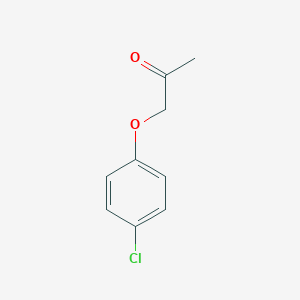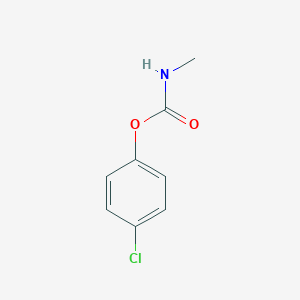
4-Chlorophenyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and has a slightly bitter taste. Carbaryl is used to control a variety of pests, including insects, mites, and ticks, in agricultural and non-agricultural settings.
作用機序
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. By inhibiting this enzyme, 4-Chlorophenyl methylcarbamate disrupts the transmission of nerve impulses, leading to paralysis and death of the target pest. Carbaryl is a reversible inhibitor of acetylcholinesterase, which means that its effects are temporary and can be reversed with time.
生化学的および生理学的効果
Carbaryl can have toxic effects on non-target organisms, including humans and animals. Exposure to 4-Chlorophenyl methylcarbamate can cause a range of symptoms, including nausea, vomiting, headache, and dizziness. In severe cases, exposure to 4-Chlorophenyl methylcarbamate can lead to convulsions, coma, and death. Carbaryl is also known to have reproductive and developmental effects in animals.
実験室実験の利点と制限
Carbaryl is widely used in laboratory experiments to study the effects of insecticides on various organisms. It is a well-established insecticide that is effective against a broad range of pests. However, 4-Chlorophenyl methylcarbamate can have toxic effects on non-target organisms, which can limit its use in some experiments. Careful consideration should be given to the dose and duration of exposure when using 4-Chlorophenyl methylcarbamate in laboratory experiments.
将来の方向性
There are many areas of research that could benefit from further study of 4-Chlorophenyl methylcarbamate. One area of interest is the development of new insecticides that are less toxic to non-target organisms. Another area of research is the study of the long-term effects of 4-Chlorophenyl methylcarbamate exposure on human health. Finally, more research is needed to understand the mechanisms of resistance to 4-Chlorophenyl methylcarbamate in pests, which could lead to the development of new strategies for pest control.
Conclusion
In conclusion, 4-Chlorophenyl methylcarbamate is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by inhibiting the activity of acetylcholinesterase, leading to paralysis and death of the target pest. Carbaryl can have toxic effects on non-target organisms, including humans and animals. Despite its limitations, 4-Chlorophenyl methylcarbamate remains an important tool for pest control in agriculture and public health. Further research is needed to develop new insecticides that are less toxic to non-target organisms and to understand the long-term effects of 4-Chlorophenyl methylcarbamate exposure on human health.
合成法
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate and 4-chlorobenzyl chloride. The reaction produces 4-Chlorophenyl methylcarbamate, which is then purified and crystallized. The synthesis of 4-Chlorophenyl methylcarbamate is a well-established process that has been used for many years.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties. It is used in a wide range of applications, including agriculture, forestry, and public health. Carbaryl is effective against a broad range of pests, including beetles, aphids, and mites. It is also used to control ticks, fleas, and other pests that can transmit diseases to humans and animals.
特性
CAS番号 |
2620-53-3 |
|---|---|
製品名 |
4-Chlorophenyl methylcarbamate |
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC名 |
(4-chlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChIキー |
WMMQJAQJAPXWDO-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)Cl |
正規SMILES |
CNC(=O)OC1=CC=C(C=C1)Cl |
その他のCAS番号 |
2620-53-3 |
同義語 |
4-chlorophenyl-N-methylcarbamate p-chlorophenyl-N-methylcarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



